molecular formula C16H17NO B2403189 N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide CAS No. 2305149-44-2

N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide

Cat. No.: B2403189
CAS No.: 2305149-44-2
M. Wt: 239.318
InChI Key: SHFFQJCCDLAOEW-VRKREXBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide, also known as Bicuculline, is a potent and selective antagonist of GABA-A receptors. It is a naturally occurring alkaloid that is found in the leaves of the plant Dicentra cucullaria. Bicuculline has been extensively studied for its pharmacological properties and its potential therapeutic applications.

Mechanism of Action

N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide acts as a competitive antagonist of GABA-A receptors. It binds to the receptor site of the GABA-A receptor, preventing the binding of the neurotransmitter GABA. This results in the inhibition of the inhibitory effects of GABA, leading to an increase in neuronal excitability and the potential for seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce seizures and convulsions in animal models, making it a valuable tool for studying the mechanisms underlying epileptic seizures. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. This allows for precise and targeted manipulation of the GABAergic system in the brain. However, the main limitation of using this compound is its potential to induce seizures and convulsions, which can be dangerous for both animals and humans.

Future Directions

There are several potential future directions for the study of N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide. One area of research is the development of novel GABA-A receptor antagonists with improved selectivity and reduced potential for inducing seizures. Another area of research is the potential therapeutic applications of this compound in the treatment of Parkinson's disease and other neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the underlying mechanisms of these disorders.

Synthesis Methods

N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide can be synthesized through various methods, including the extraction from the plant Dicentra cucullaria, chemical synthesis, and enzymatic synthesis. The most commonly used method for the synthesis of this compound is chemical synthesis. The chemical synthesis involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with cyclopentadiene, followed by the reaction of the resulting product with propargyl bromide and then with phenylmagnesium bromide. The final product obtained is this compound.

Scientific Research Applications

N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide has been extensively studied for its pharmacological properties and its potential therapeutic applications. It is primarily used as a research tool to study the function of GABA-A receptors in the central nervous system. This compound is a potent and selective antagonist of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. By blocking these receptors, this compound can induce seizures and convulsions, making it a valuable tool for studying the mechanisms underlying epileptic seizures.

Properties

IUPAC Name

N-[(1R,2S,3R,4S)-3-phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-14(18)17-16-13-9-8-12(10-13)15(16)11-6-4-3-5-7-11/h2-9,12-13,15-16H,1,10H2,(H,17,18)/t12-,13+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFFQJCCDLAOEW-VRKREXBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1C2CC(C1C3=CC=CC=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@H]1[C@@H]2C[C@H]([C@@H]1C3=CC=CC=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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